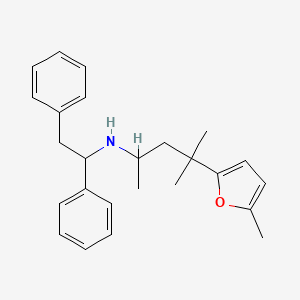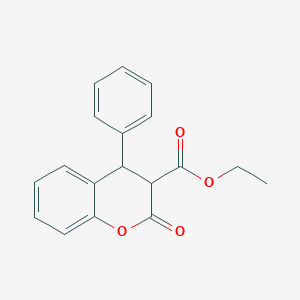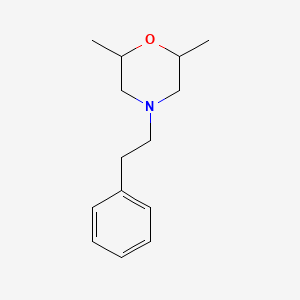
N-(1,2-diphenylethyl)-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-diphenylethyl)-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, commonly known as DMPEA, is a synthetic compound that belongs to the family of phenylethylamines. DMPEA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
DMPEA acts as a partial agonist at the serotonin 5-HT2A receptor, which is known to play a role in various physiological and pathological processes. DMPEA also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMPEA has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It also exhibits antioxidant properties and has been found to reduce oxidative stress in the brain. DMPEA has been shown to exhibit antidepressant effects in animal models and has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of selectivity for the serotonin 5-HT2A receptor. However, DMPEA has some limitations as well. It has a relatively short half-life in the body, which may limit its therapeutic potential. Additionally, DMPEA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on DMPEA. One potential area of research is the development of more potent and selective analogs of DMPEA that exhibit longer half-lives and improved pharmacokinetic properties. Another potential area of research is the investigation of the potential therapeutic applications of DMPEA in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to establish the safety and efficacy of DMPEA in human clinical trials.
Synthesemethoden
DMPEA can be synthesized using a few different methods. One of the most commonly used methods involves the reaction of 1,2-diphenylethylamine with 5-methyl-2-furanecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of DMPEA as a yellowish oil. The purity of DMPEA can be improved using various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPEA has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been found to exhibit neuroprotective, antidepressant, and anticancer properties.
Eigenschaften
IUPAC Name |
N-(1,2-diphenylethyl)-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-19(18-25(3,4)24-16-15-20(2)27-24)26-23(22-13-9-6-10-14-22)17-21-11-7-5-8-12-21/h5-16,19,23,26H,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBMZUIPOWPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)
![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
methyl]phenyl}acetamide](/img/structure/B5224486.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B5224501.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5224509.png)

![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)
![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)

![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)